molecular formula C5H11ClN4O2 B6341319 (2R)-2-amino-5-azidopentanoic acid;hydrochloride CAS No. 1858224-08-4

(2R)-2-amino-5-azidopentanoic acid;hydrochloride

Cat. No.: B6341319
CAS No.: 1858224-08-4
M. Wt: 194.62 g/mol
InChI Key: HBDWAEAKFVAPSA-PGMHMLKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-amino-5-azidopentanoic acid;hydrochloride is a synthetic amino acid derivative It is characterized by the presence of an azido group (-N₃) attached to the fifth carbon of the pentanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-5-azidopentanoic acid;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the selection of an appropriate starting material, such as (2R)-2-amino-5-bromopentanoic acid.

    Azidation: The bromine atom is replaced with an azido group using sodium azide (NaN₃) in a nucleophilic substitution reaction. This reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Hydrochloride Formation: The resulting (2R)-2-amino-5-azidopentanoic acid is then converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-5-azidopentanoic acid;hydrochloride undergoes various chemical reactions, including:

    Reduction: The azido group can be reduced to an amino group using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: The azido group can participate in substitution reactions, forming new compounds with different functional groups.

    Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Various nucleophiles in polar aprotic solvents.

    Cycloaddition: Alkynes in the presence of a copper catalyst.

Major Products

    Reduction: (2R)-2-amino-5-aminopentanoic acid;hydrochloride.

    Substitution: Various substituted pentanoic acids.

    Cycloaddition: Triazole derivatives.

Scientific Research Applications

(2R)-2-amino-5-azidopentanoic acid;hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of novel pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biochemistry: It serves as a probe for studying protein-ligand interactions and enzyme mechanisms.

    Chemical Biology: It is employed in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2R)-2-amino-5-azidopentanoic acid;hydrochloride depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The azido group can participate in bioorthogonal reactions, allowing for selective labeling of biomolecules without interfering with native biological processes.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-amino-5-bromopentanoic acid: Similar structure but with a bromine atom instead of an azido group.

    (2R)-2-amino-5-aminopentanoic acid: Similar structure but with an amino group instead of an azido group.

    (2R)-2-amino-5-hydroxypentanoic acid: Similar structure but with a hydroxyl group instead of an azido group.

Uniqueness

(2R)-2-amino-5-azidopentanoic acid;hydrochloride is unique due to the presence of the azido group, which imparts distinct reactivity and allows for bioorthogonal chemistry applications. This makes it a valuable tool in chemical biology and medicinal chemistry for selective labeling and tracking of biomolecules.

Properties

IUPAC Name

(2R)-2-amino-5-azidopentanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4O2.ClH/c6-4(5(10)11)2-1-3-8-9-7;/h4H,1-3,6H2,(H,10,11);1H/t4-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDWAEAKFVAPSA-PGMHMLKASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CN=[N+]=[N-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@H](C(=O)O)N)CN=[N+]=[N-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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